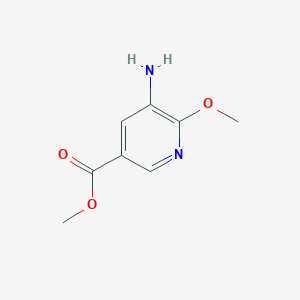

Methyl 5-amino-6-methoxynicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-6-methoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHLSPAJNLINIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622908 | |

| Record name | Methyl 5-amino-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59237-50-2 | |

| Record name | Methyl 5-amino-6-methoxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-6-methoxynicotinate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and an analysis of its expected spectral characteristics. The information presented is curated for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a heterocyclic compound with the molecular formula C₈H₁₀N₂O₃. While extensive experimental data is not widely published, its key properties can be summarized and predicted as follows:

| Property | Value | Source |

| Molecular Weight | 182.18 g/mol | [1] |

| CAS Number | 59237-50-2 | [2] |

| Appearance | Expected to be a solid | [3] |

| Boiling Point (Predicted) | 334.8 ± 37.0 °C | Commercial Supplier Data |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | Commercial Supplier Data |

| LogP (Predicted) | 1.04 | [4] |

| Storage Temperature | Refrigerator | [3] |

Synthesis of this compound

A feasible synthetic pathway for this compound involves a two-step process starting from the commercially available precursor, Methyl 6-chloro-5-nitronicotinate. The proposed route consists of a nucleophilic aromatic substitution to introduce the methoxy group, followed by the reduction of the nitro group to an amine.

Proposed Synthetic Scheme

References

- 1. methyl 6-amino-5-methoxynicotinate,(CAS# 365413-06-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. This compound | 59237-50-2 [amp.chemicalbook.com]

- 3. Methyl 6-amino-5-methylnicotinate | 1184913-79-8 [sigmaaldrich.com]

- 4. Methyl 5-amino-6-methoxypyridine-3-carboxylate price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

In-Depth Technical Guide: Methyl 5-amino-6-methoxynicotinate (CAS 59237-50-2)

Chemical and Physical Properties

Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative. The quantitative data available for this compound are summarized in the table below. Much of the data is predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 59237-50-2 | N/A |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Solid | N/A |

| Purity | Typically offered at ≥95% or ≥97% by commercial suppliers | N/A |

| Predicted Density | 1.240±0.06 g/cm³ | N/A |

| Predicted Boiling Point | 334.8±37.0 °C at 760 mmHg | N/A |

| Predicted Flash Point | 156.3±26.5 °C | N/A |

| Predicted pKa | 3.53±0.10 | N/A |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this compound are not available in the public domain. Researchers working with this compound would need to perform these analyses to confirm its structure and purity.

Synthesis and Reactivity

A detailed, peer-reviewed synthesis protocol for this compound is not currently published. However, based on the synthesis of structurally related aminonicotinate derivatives, a potential synthetic route can be proposed.

A plausible approach could involve the nitration of a 6-methoxynicotinate precursor, followed by the reduction of the nitro group to an amine. The general workflow for such a synthesis is depicted below.

Caption: Proposed general synthetic pathway for this compound.

Disclaimer: This proposed pathway is hypothetical and has not been experimentally validated for this specific compound based on available literature. Researchers should conduct their own optimization and characterization.

Biological Activity and Potential Applications

There is currently no published information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Its structural similarity to other substituted aminonicotinates suggests it may have utility as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Substituted aminonicotinates are known to be precursors for compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3]

Due to the lack of data on its biological effects, no signaling pathway diagrams or experimental workflow visualizations can be provided at this time.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound.

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) from your supplier.

Conclusion

This compound is a chemical compound for which only basic identifying and safety information is readily available. Its primary current role appears to be as a chemical intermediate available from various commercial suppliers. A significant opportunity exists for further research to elucidate its synthesis, fully characterize its properties, and investigate its potential biological activities. The lack of comprehensive public data underscores the need for foundational research on this and many other readily available but under-characterized chemical entities.

References

- 1. This compound | 59237-50-2 [amp.chemicalbook.com]

- 2. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 5-amino-6-methoxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-amino-6-methoxynicotinate (CAS No. 59237-50-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated spectroscopic data, detailed experimental protocols, and a logical workflow for the spectroscopic analysis of the target molecule.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

While a Certificate of Analysis confirms that the ¹H NMR spectrum is consistent with the structure of this compound, specific peak assignments, chemical shifts (δ), multiplicities, coupling constants (J), and integration values are not publicly available at this time. Predicted values based on structure-activity relationships and spectral data of analogous compounds are provided below for reference.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | s | 1H | H-2 |

| ~7.3 | s | 1H | H-4 |

| ~4.5 | br s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ (at C6) |

| ~3.8 | s | 3H | -COOCH₃ |

Note: Predicted values. Actual experimental data should be obtained for confirmation.

Table 2: ¹³C NMR Spectroscopic Data

Detailed experimental ¹³C NMR data for this compound is not currently available in public databases. Predicted chemical shifts are listed below based on the analysis of similar structures.

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (ester) |

| ~155 | C-6 |

| ~148 | C-5 |

| ~138 | C-2 |

| ~120 | C-3 |

| ~108 | C-4 |

| ~55 | -OCH₃ (at C6) |

| ~52 | -COOCH₃ |

Note: Predicted values. Experimental verification is recommended.

Table 3: Mass Spectrometry Data

The primary expected molecular ion peak in the mass spectrum of this compound corresponds to its molecular weight.

| m/z | Ion |

| 182.07 | [M]⁺ |

| 151.06 | [M - OCH₃]⁺ |

| 123.06 | [M - COOCH₃]⁺ |

Note: Expected fragmentation pattern. Experimental data should be acquired to confirm the fragmentation pathway.

Table 4: Infrared (IR) Spectroscopy Data

Key IR absorption bands expected for this compound are based on its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium | N-H stretch (asymmetric and symmetric) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1720-1700 | Strong | C=O stretch (ester) |

| 1620-1580 | Strong | N-H bend |

| 1600-1450 | Medium-Strong | Aromatic C=C stretch |

| 1250-1200 | Strong | Aryl-O stretch (asymmetric) |

| 1050-1000 | Medium | Aryl-O stretch (symmetric) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound. These protocols are based on standard laboratory practices for similar aromatic amine and ester compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 - 2.0 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0 to 200 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze peak multiplicities and coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) or electron ionization (EI) source.

Sample Preparation (ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote ionization.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: 8-12 L/min (Nitrogen).

-

Mass Range: m/z 50-500.

Sample Preparation (EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).

-

Introduce the sample into the instrument via a direct insertion probe or gas chromatography inlet.

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 35-500.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

FTIR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

In-Depth Technical Guide: Spectroscopic and Mass Spectrometric Analysis of Methyl 5-amino-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound Methyl 5-amino-6-methoxynicotinate. Due to the limited availability of public experimental data for this specific molecule, this guide outlines the expected spectral characteristics based on its chemical structure and provides generalized experimental protocols applicable to its analysis.

Compound Structure and Overview

This compound is a substituted pyridine derivative with the following chemical structure:

Molecular Formula: C₈H₁₀N₂O₃ Molecular Weight: 182.18 g/mol CAS Number: 59237-50-2

The structure consists of a pyridine ring substituted with a methyl ester group at position 3, an amino group at position 5, and a methoxy group at position 6. These functional groups will give rise to characteristic signals in both NMR and mass spectra.

Predicted Spectroscopic and Mass Spectrometric Data

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | Singlet | 1H | H-2 (Pyridine) |

| ~ 7.0 - 7.4 | Singlet | 1H | H-4 (Pyridine) |

| ~ 4.0 - 4.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.9 | Singlet | 3H | -OCH₃ (Position 6) |

| ~ 3.8 | Singlet | 3H | -COOCH₃ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 | C=O (Ester) |

| ~ 155 | C-6 (Pyridine) |

| ~ 145 | C-2 (Pyridine) |

| ~ 135 | C-5 (Pyridine) |

| ~ 120 | C-3 (Pyridine) |

| ~ 110 | C-4 (Pyridine) |

| ~ 55 | -OCH₃ (Position 6) |

| ~ 52 | -COOCH₃ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 151 | [M - OCH₃]⁺ |

| 123 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Instrumentation (using an Electrospray Ionization - Time of Flight [ESI-TOF] Mass Spectrometer):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). This is suitable for protonating the basic nitrogen atoms in the pyridine ring and the amino group.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 8-10 L/min at 200-250 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to elucidate the structure.

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

The Untapped Potential of Methyl 5-amino-6-methoxynicotinate Derivatives: A Technical Guide to Anticipated Biological Activity

For Immediate Release

While specific biological activity data for "Methyl 5-amino-6-methoxynicotinate" and its direct derivatives are not yet available in peer-reviewed literature, the core chemical scaffold of this compound class strongly suggests a high potential for significant biological activity, particularly in the realms of oncology and kinase inhibition. This technical guide will explore the anticipated biological activities of this compound derivatives by examining the well-documented activities of structurally related aminopyridine and aminopyrimidine compounds. This analysis is intended to provide a roadmap for researchers, scientists, and drug development professionals interested in exploring this promising, yet uncharted, area of medicinal chemistry.

The Aminopyridine Scaffold: A Privileged Structure in Drug Discovery

The aminopyridine moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Numerous aminopyridine and aminopyrimidine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[1][2] The presence of an amino group on the pyridine ring provides a key interaction point for binding to the hinge region of kinase ATP-binding sites.[3]

Anticipated Biological Activity: Kinase Inhibition and Anticancer Effects

Based on the extensive research into analogous compounds, derivatives of this compound are prime candidates for investigation as kinase inhibitors with potential applications as anticancer agents. The core structure lends itself to synthetic modifications that could be tailored to target specific kinases implicated in cancer progression.

Kinase Inhibition

Research has shown that aminopyrimidine derivatives can be potent inhibitors of various kinases, including Tropomyosin receptor kinase (TRK) and Epidermal Growth Factor Receptor (EGFR).[4][5] For instance, certain aminopyrimidine derivatives have demonstrated potent inhibitory activity against TRKA with IC50 values in the low nanomolar range.[4]

Table 1: Examples of Kinase Inhibitory Activity of Aminopyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| C3 | TRKA | 6.5 | [4] |

| C4 | TRKA | 5.0 | [4] |

| C6 | TRKA | 7.0 | [4] |

Anticancer Activity

The inhibition of key kinases often translates to potent anticancer activity. The antiproliferative effects of aminopyridine and related derivatives have been demonstrated across a variety of cancer cell lines, including those from liver and breast cancer.[6][7] The mechanisms of action often involve the induction of cell cycle arrest and apoptosis.[6] For example, a novel pyridine derivative, 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one, exhibited an IC50 value of 4.5 µM in HepG2 liver cancer cells.[6]

Experimental Protocols: A Blueprint for Investigation

To explore the biological activity of novel this compound derivatives, a standard cascade of in vitro assays would be employed.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on a specific kinase.

General Protocol:

-

Reagents and Materials: Recombinant kinase, substrate peptide or protein, ATP, kinase buffer, and test compounds.

-

Procedure:

-

The kinase, substrate, and test compound are incubated together in the kinase buffer.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified.

-

-

Detection Methods: Quantification of substrate phosphorylation can be achieved through various methods, including radiometric assays using ³²P-ATP, fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.[8][9][10][11]

Cell Viability/Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.

General Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[12][13][14]

-

Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[12][13][14]

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized detergent).[12][13][14]

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.[12][13][14]

Visualizing the Path Forward: Workflows and Pathways

To guide the research and development process, conceptual diagrams of experimental workflows and relevant signaling pathways are invaluable.

Given the prevalence of EGFR as a target for aminopyridine-like compounds, understanding its signaling pathway is crucial for mechanism-of-action studies.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of "this compound" positions it as a highly promising scaffold for the development of novel kinase inhibitors with potential anticancer activity. The established success of related aminopyridine and aminopyrimidine derivatives provides a strong rationale for the synthesis and biological evaluation of a library of compounds based on this core. Future research should focus on synthesizing a diverse range of derivatives and screening them against a panel of cancer-relevant kinases and cell lines to uncover their therapeutic potential. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for initiating such a research program.

References

- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. In vitro protein kinase assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Therapeutic Potential of Methyl 5-amino-6-methoxynicotinate: A Technical Overview Based on Analog Scaffolds

Disclaimer: This document provides a comprehensive overview of the potential therapeutic applications of Methyl 5-amino-6-methoxynicotinate. It is important to note that publicly available research specifically detailing the biological activity and therapeutic applications of this exact molecule is limited. Therefore, this guide synthesizes information from studies on structurally related substituted aminonicotinate and nicotinic acid derivatives to project potential areas of pharmacological interest and guide future research.

Introduction

This compound is a substituted pyridine derivative belonging to the aminonicotinate class of compounds. While primarily documented as a chemical intermediate in synthesis, its structural features—a pyridine core with amino and methoxy substitutions—are present in various biologically active molecules. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutics. This technical guide will explore the hypothetical therapeutic applications of this compound based on the established activities of its structural analogs.

Potential Therapeutic Applications

Based on the pharmacological profiles of related substituted nicotinic acid and aminonicotinate derivatives, this compound may exhibit potential in the following therapeutic areas:

-

Neurological Disorders (GABAergic Modulation): Derivatives of nicotinic acid have been shown to interact with GABA-A receptors. This interaction can lead to either agonistic or antagonistic effects, suggesting potential applications in conditions such as epilepsy, anxiety, and sleep disorders. The modulation of GABAergic transmission is a key mechanism for many centrally acting drugs.

-

Pain and Inflammation: Substituted aminonicotinates have been investigated for their analgesic and anti-inflammatory properties. The mechanism of action for these effects is not always fully elucidated but may involve pathways distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs).

-

Antimicrobial Activity: Various nicotinic acid derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The pyridine scaffold is a common feature in many antimicrobial agents.

Hypothetical Mechanisms of Action and Signaling Pathways

The therapeutic potential of this compound is likely linked to its ability to interact with specific biological targets. Below are diagrams of potential signaling pathways, drawn from the activities of analogous compounds.

Caption: Hypothetical modulation of the GABA-A receptor by this compound.

Proposed Experimental Workflow for Therapeutic Screening

To investigate the potential therapeutic applications of this compound, a structured experimental workflow is proposed. This workflow would systematically evaluate its biological activities.

Caption: Proposed experimental workflow for screening this compound.

Summary of Potential (Based on Analogs)

| Therapeutic Area | Potential Target(s) | Evidence from Analogs |

| Neurological Disorders | GABA-A Receptors | Substituted aminonicotinates and nicotinic acid derivatives show modulatory effects on GABAergic systems. |

| Pain & Inflammation | COX enzymes, other inflammatory mediators | Certain substituted aminonicotinates exhibit analgesic and anti-inflammatory properties in preclinical models. |

| Infectious Diseases | Bacterial and fungal cellular machinery | The nicotinic acid scaffold is a known pharmacophore in various antimicrobial agents. |

Conclusion and Future Directions

While specific biological data for this compound is not yet available in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. Its simple, yet functionally decorated, chemical structure makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on the systematic screening of this compound and its derivatives using the proposed experimental workflow. Elucidation of its primary biological targets and mechanism of action will be crucial in determining its therapeutic utility. The synthesis of a focused library of analogs with variations at the amino and methoxy positions could also provide valuable structure-activity relationship (SAR) data to guide the development of more potent and selective compounds.

Methyl 5-amino-6-methoxynicotinate: A Scaffolding Perspective in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-methoxynicotinate is a substituted pyridine derivative that holds potential as a versatile scaffold in medicinal chemistry. While specific biological data and extensive research on this particular molecule are not widely available in the public domain, its structural motifs—an aminopyridine core, a methoxy group, and a methyl ester—are present in numerous biologically active compounds. This guide provides a comprehensive overview of the medicinal chemistry landscape surrounding this scaffold, drawing insights from analogous structures and predicting its potential therapeutic applications. The synthesis, potential biological targets, and hypothetical mechanisms of action are discussed, supported by data from closely related molecules. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this compound and its derivatives.

Introduction

The pyridine ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and its metabolic stability make it an attractive template for designing novel therapeutic agents. This compound combines this key heterocycle with additional functional groups that can be readily modified to explore structure-activity relationships (SAR). The presence of an amino group at the 5-position and a methoxy group at the 6-position on the nicotinic acid backbone offers multiple points for chemical elaboration, allowing for the fine-tuning of physicochemical and pharmacological properties.

Based on the biological activities of structurally related aminonicotinate and methoxypyridine derivatives, the primary therapeutic areas of interest for this compound and its analogs include oncology, infectious diseases, and neurological disorders.

Synthesis and Chemical Properties

This compound is commercially available from various suppliers, indicating its utility as a chemical intermediate. While specific synthetic routes to this exact molecule are not extensively published in peer-reviewed journals, general methods for the synthesis of substituted nicotinic acid esters are well-established. A plausible synthetic approach could involve the multi-step transformation of a readily available starting material like 2,6-dichloronicotinic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59237-50-2 | Chemical Suppliers |

| Molecular Formula | C₈H₁₀N₂O₃ | Chemical Suppliers |

| Molecular Weight | 182.18 g/mol | Chemical Suppliers |

| Appearance | Off-white to yellow powder | Chemical Suppliers |

| Solubility | Soluble in DMSO and Methanol | Inferred from structure |

Potential Therapeutic Applications and Biological Targets

The therapeutic potential of this compound can be inferred from the known biological activities of its structural analogs.

Anticancer Activity

Substituted aminopyridines and quinazolines are well-represented among kinase inhibitors. The amino group of this compound can serve as a key interaction point within the ATP-binding pocket of various kinases.

-

Kinase Inhibition: Derivatives of 4-anilinoquinazolines, which share a similar amino-heterocycle core, are known potent inhibitors of epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases. It is conceivable that derivatives of this compound could be designed to target kinases implicated in cancer cell proliferation and survival.

-

HDAC Inhibition: Some aminonicotinamide derivatives have been explored as histone deacetylase (HDAC) inhibitors. The core structure of this compound could serve as a scaffold for the development of novel HDAC inhibitors.

Table 2: Anticancer Activity of Structurally Related Compounds

| Compound Class | Target/Mechanism | IC₅₀ Values | Cell Lines |

| Imamine-1,3,5-triazine derivatives | Anti-proliferative | 6.25 µM - 8.18 µM | MDA-MB-231 (Breast Cancer) |

| Spermatinamine analogues | Cytotoxic | 5 - 10 µM | HeLa, MCF-7, DU145 |

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. The functional groups on this compound could be modified to enhance its interaction with bacterial or fungal targets.

Central Nervous System (CNS) Activity

Substituted pyridines are known to interact with various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels. The methoxy and amino groups can influence the molecule's ability to cross the blood-brain barrier and its affinity for CNS receptors.

Experimental Protocols (Hypothetical)

While specific experimental data for this compound is lacking, the following are standard protocols that would be employed to evaluate its potential biological activities based on the profiles of related compounds.

General Synthesis of Analogs

A typical workflow for the synthesis of derivatives would involve the modification of the amino and ester functionalities.

Caption: General synthetic workflow for analog generation.

In Vitro Anticancer Assay (MTT Assay)

This assay would be a primary screen to assess the cytotoxic effects of new analogs.

Caption: Workflow for a standard MTT cytotoxicity assay.

Signaling Pathways (Hypothetical)

Based on the potential kinase inhibitory activity, derivatives of this compound could modulate key cancer-related signaling pathways.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. The presence of versatile functional groups on a privileged pyridine core suggests that a diverse chemical library can be generated from this starting material. Future research should focus on the synthesis and systematic biological evaluation of analogs to elucidate the structure-activity relationships and identify key biological targets. In particular, screening against a panel of kinases and in various cancer cell lines could reveal potent anticancer agents. Further investigation into its potential as an antimicrobial or CNS-active agent is also warranted. This guide serves as a starting point to stimulate further research into the medicinal chemistry of this intriguing molecule.

Unveiling Methyl 5-amino-6-methoxynicotinate: A Technical Guide to its Synthesis and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-6-methoxynicotinate, a substituted pyridine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis. The document elucidates the key experimental protocols for its preparation, supported by quantitative data and visualizations to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 59237-50-2, is a heterocyclic compound featuring a pyridine core substituted with amino, methoxy, and methyl ester functional groups. Its structural complexity and the strategic placement of these functional groups make it a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals. The pyridine ring is a common scaffold in numerous biologically active compounds, and the specific substitution pattern of this molecule offers multiple reaction sites for further chemical modifications.

Discovery and Historical Context

The initial synthesis and disclosure of this compound can be traced back to the patent literature. Specifically, the compound was first described in the European Patent EP741707 B1, filed by RHONE-POULENC RORER LIMITED, and published in 1998. This patent focused on the preparation of novel pyridine derivatives as potential therapeutic agents. The development of this compound was part of a broader effort to explore the chemical space around substituted pyridines for their potential biological activities. While the patent itself may not detail a specific "discovery" in the traditional sense of isolating a natural product, it represents the first documented creation and characterization of this specific chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 59237-50-2 |

| Molecular Formula | C₈H₁₀N₂O₃ |

| Molecular Weight | 182.18 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically >95% (as supplied by vendors) |

Synthesis

The synthesis of this compound, as inferred from related synthetic methodologies and general principles of pyridine chemistry, typically involves a multi-step sequence starting from a readily available pyridine precursor. A plausible synthetic pathway is outlined below.

General Synthetic Strategy

The preparation of this compound likely involves the introduction of the amino, methoxy, and methyl ester functionalities onto a pyridine ring. A common approach is to start with a pre-functionalized pyridine and introduce the remaining substituents through a series of reactions such as nitration, reduction, and nucleophilic aromatic substitution.

A potential synthetic workflow is visualized in the following diagram:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

While the specific protocol from the original patent is not publicly detailed, a representative experimental procedure for a key transformation, such as the reduction of a nitro group to an amino group on a similar pyridine scaffold, is provided below. This protocol is based on established chemical literature for analogous reactions.

Reaction: Reduction of a nitropyridine derivative to an aminopyridine derivative.

Materials:

-

Nitro-substituted pyridine precursor

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, for workup)

-

Sodium bicarbonate (NaHCO₃, for neutralization)

-

Ethyl acetate (EtOAc, for extraction)

-

Magnesium sulfate (MgSO₄, for drying)

Procedure:

-

To a stirred solution of the nitro-substituted pyridine precursor in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Adjust the pH of the aqueous residue to basic with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield the crude aminopyridine product.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Illustrative):

| Reactant | Molar Equivalent |

| Nitropyridine | 1.0 |

| Iron Powder | 5.0 |

| Ammonium Chloride | 1.0 |

Note: This is a generalized protocol and the specific conditions may need to be optimized for the synthesis of this compound.

Spectroscopic Characterization (Anticipated)

The structural confirmation of this compound would rely on standard spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methoxy group protons, the amino group protons, and the methyl ester protons. The chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the pyridine ring carbons, the methoxy carbon, and the carbonyl carbon of the ester. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (182.18 m/z). |

| IR Spec. | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C-O stretching of the methoxy group and ester. |

Applications in Drug Development

Substituted aminonicotinates are valuable intermediates in the synthesis of a wide range of biologically active molecules. The presence of the amino, methoxy, and ester functionalities in this compound allows for diverse chemical transformations, making it a key starting material for the construction of more complex scaffolds.

The logical relationship for its application in drug discovery is depicted below:

Caption: The role of this compound in a typical drug discovery pipeline.

Conclusion

This compound, first reported in the patent literature, serves as a crucial building block for the synthesis of complex heterocyclic compounds. Its well-defined structure and multiple functional groups provide a versatile platform for the development of new chemical entities with potential therapeutic applications. This guide has provided a detailed overview of its known history, a plausible synthetic approach, and its potential role in the drug discovery process, offering a valuable resource for researchers in the field. Further exploration of the reaction scope of this compound is likely to yield novel molecules with interesting biological properties.

The Versatile Scaffolding of Methyl 5-amino-6-methoxynicotinate in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-6-methoxynicotinate is a highly functionalized pyridine derivative that holds significant potential as a starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of amino, methoxy, and methyl ester functional groups on a pyridine core makes it an attractive building block for the construction of fused heterocyclic systems, particularly those with established biological and pharmaceutical relevance. This technical guide explores the synthetic utility of this compound, with a focus on its application in the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds known for their kinase inhibitory and other therapeutic activities. While direct literature examples detailing the extensive use of this specific starting material are limited, this document provides a comprehensive overview of plausible and analogous synthetic transformations, complete with detailed experimental protocols and quantitative data from related systems.

From Starting Material to Privileged Scaffold: The Synthesis of Pyrido[2,3-d]pyrimidines

A key application of 2-aminopyridine-3-carboxylates and their derivatives is in the construction of the pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through a multi-step sequence involving the initial transformation of the ester and amino groups into a more reactive intermediate, followed by cyclization with a suitable one-carbon synthon.

A plausible synthetic pathway from this compound to a substituted pyrido[2,3-d]pyrimidine-4(3H)-one is outlined below. This pathway involves an initial amidation, followed by dehydration to a nitrile, and subsequent cyclization.

Caption: Proposed synthetic pathway from this compound to a Pyrido[2,3-d]pyrimidine derivative.

Key Synthetic Transformations and Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations in the proposed synthetic pathway. These protocols are based on established methodologies for similar substrates and may require optimization for this compound.

Step 1: Amidation of this compound

The conversion of the methyl ester to a primary amide is a crucial first step. This is typically achieved by heating the ester with an ammonia source.

Table 1: Reaction Parameters for Amidation

| Parameter | Value |

| Reactants | This compound, Ammonium Hydroxide, Methanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Cooling, filtration, and washing with cold solvent |

| Typical Yield | 85-95% (based on analogous reactions) |

Experimental Protocol: Synthesis of 5-Amino-6-methoxynicotinamide

-

To a solution of this compound (1.0 eq) in methanol (10 mL/g of starting material), add concentrated ammonium hydroxide (20 eq).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to afford the desired 5-Amino-6-methoxynicotinamide.

Step 2: Dehydration of 5-Amino-6-methoxynicotinamide to 5-Amino-6-methoxynicotinonitrile

The resulting amide is then dehydrated to the corresponding nitrile. This transformation is critical as the 2-amino-3-cyanopyridine moiety is a common precursor for pyrido[2,3-d]pyrimidines.

Table 2: Reagents and Conditions for Dehydration

| Parameter | Value |

| Reactant | 5-Amino-6-methoxynicotinamide |

| Dehydrating Agent | Phosphorus oxychloride (POCl₃), Trifluoroacetic anhydride (TFAA), or Burgess reagent |

| Solvent | Pyridine, Dichloromethane (DCM), or Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux, depending on the reagent |

| Reaction Time | 1-6 hours |

| Typical Yield | 70-90% (based on analogous reactions) |

Experimental Protocol: Synthesis of 5-Amino-6-methoxynicotinonitrile

-

In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5-Amino-6-methoxynicotinamide (1.0 eq) in anhydrous pyridine (15 mL/g of amide).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-Amino-6-methoxynicotinonitrile.

Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine Core

The final step involves the cyclization of the 2-amino-3-cyanopyridine intermediate with a one-carbon source, such as formamide, to construct the pyrimidine ring.

Table 3: Conditions for Pyrido[2,3-d]pyrimidine Formation

| Parameter | Value |

| Reactant | 5-Amino-6-methoxynicotinonitrile |

| Reagent | Formamide |

| Temperature | 150-180 °C |

| Reaction Time | 6-12 hours |

| Work-up | Cooling, dilution with water, and filtration |

| Typical Yield | 60-80% (based on analogous reactions) |

Experimental Protocol: Synthesis of 6-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one

-

A mixture of 5-Amino-6-methoxynicotinonitrile (1.0 eq) in formamide (20 mL/g of nitrile) is heated to 160 °C in a sealed tube or a flask equipped with a reflux condenser.

-

Maintain the temperature and monitor the reaction progress by TLC (6-12 hours).

-

Upon completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Pour the mixture into water (50 mL) and stir for 30 minutes.

-

Collect the solid product by vacuum filtration, wash thoroughly with water and then with a small amount of cold ethanol.

-

Dry the product under vacuum to afford 6-Methoxy-pyrido[2,3-d]pyrimidin-4(3H)-one.

Caption: A simplified workflow for the synthesis of a pyrido[2,3-d]pyrimidine from this compound.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of complex heterocyclic systems of interest to the pharmaceutical and agrochemical industries. While the direct exploration of its reactivity is an emerging area, the analogous transformations of related aminopyridine derivatives provide a strong foundation for the development of robust synthetic routes to valuable scaffolds such as pyrido[2,3-d]pyrimidines. The protocols and data presented in this guide offer a starting point for researchers to unlock the synthetic potential of this valuable building block. Further investigation into the direct cyclization of this compound with various reagents is warranted and could lead to more efficient and novel synthetic methodologies.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of Methyl 5-amino-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful Suzuki-Miyaura cross-coupling of methyl 5-amino-6-methoxynicotinate with various aryl and heteroaryl boronic acids. The protocols are designed to address the challenges associated with the coupling of electron-rich and potentially coordinating aminopyridine substrates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heterobiaryl structures prevalent in pharmaceuticals and functional materials.[1][2] However, the presence of a primary amine group on the pyridine ring, as in this compound, can present challenges. The nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3] Therefore, the selection of an appropriate catalyst system, including the palladium source, ligand, and base, is critical for achieving high yields and purity.

Recent advancements have led to the development of highly active palladium-phosphine catalyst systems that are not inhibited by basic aminopyridines, allowing for efficient coupling without the need for protecting the amine functionality.[1][3] These protocols are based on established methods for the Suzuki coupling of challenging heterocyclic substrates.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling of this compound is dependent on several key parameters:

-

Palladium Precatalyst: Both Pd(0) and Pd(II) sources can be effective. Common choices include Pd(PPh₃)₄, Pd₂(dba)₃, and various pre-catalysts that are readily reduced to the active Pd(0) species in situ.[4][5]

-

Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often preferred for challenging substrates.

-

Base: An appropriate base is required to facilitate the transmetalation step. Inorganic bases such as K₂CO₃, Na₂CO₃, and Cs₂CO₃ are commonly used, often in aqueous solution.[1][6]

-

Solvent: A variety of solvents can be employed, with common choices including toluene, dioxane, and aqueous mixtures.[1][7] The choice of solvent can influence the solubility of reactants and the overall reaction rate.

-

Temperature: Reactions are typically heated to ensure a reasonable reaction rate.

Experimental Protocols

Below are two recommended protocols for the Suzuki coupling of this compound with arylboronic acids. Protocol A is a general method using a commercially available catalyst, while Protocol B is an alternative for more challenging coupling partners.

Protocol A: General Suzuki Coupling with a Palladium/Phosphine Catalyst

This protocol is a robust starting point for the coupling of this compound with a range of arylboronic acids.

Diagram of the Experimental Workflow:

Caption: Workflow for the general Suzuki coupling of this compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (5 mol%)

-

2 M Aqueous Sodium Carbonate (Na₂CO₃) (2 equivalents)

-

Toluene

-

Ethanol

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene (5 mL) and ethanol (1 mL) to the flask, followed by the 2 M aqueous Na₂CO₃ solution (1 mL, 2.0 mmol).

-

Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Protocol B: Suzuki Coupling with a Buchwald Ligand for Challenging Substrates

For less reactive arylboronic acids or when Protocol A gives low yields, a more active catalyst system employing a Buchwald ligand is recommended.[3]

Diagram of the Logical Relationship for Catalyst System Selection:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 5-amino-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] This application note provides a detailed protocol for the Buchwald-Hartwig amination of Methyl 5-amino-6-methoxynicotinate, a substituted aminopyridine derivative of interest in medicinal chemistry. The protocol is based on established methodologies for the amination of electron-rich and coordinating heteroaromatic amines.

The presence of multiple heteroatoms and functional groups in this compound makes the selection of appropriate reaction conditions crucial to achieve high yields and avoid side reactions. This document outlines a general procedure and provides a summary of reaction conditions reported for analogous substrates to guide optimization efforts.

General Reaction Scheme

The general transformation involves the coupling of this compound with an aryl halide (or triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Summary of Reaction Conditions for Analogous Substrates

The following table summarizes various conditions reported in the literature for the Buchwald-Hartwig amination of aminopyridines and related heteroaryl amines, which can serve as a starting point for optimizing the reaction of this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Substrate Scope | Reference |

| Pd₂(dba)₃ (5 mol%) | Xantphos (10 mol%) | Cs₂CO₃ (1.5 eq.) | Toluene | 100 | Anilines and aminopyridines with 3-bromo-4-indolylmaleimide | [2] |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 120 | Aminothiophenecarboxylates with halopyridines | [3] |

| Pd₂(dba)₃ (2 mol%) | (R)-BINAP (6 mol%) | K₂CO₃ (1.4 eq.) | Toluene | N/A | Amines with 4,6-dichloro-5-nitropyrimidine | [4] |

| Pd(OAc)₂ | (t-Bu)₂PN=P(i-BuNCH₂CH₂)₃N | Cs₂CO₃ or NaOH | N/A | N/A | Aryl bromides and chlorides with bulky aryl amines | [3] |

| Pd precatalyst (tBuBrettPhos) | tBuBrettPhos | N/A | N/A | N/A | Unprotected bromoimidazoles and bromopyrazoles | [5] |

Detailed Experimental Protocol

This protocol is a general guideline for the Buchwald-Hartwig amination of this compound with a generic aryl bromide. Optimization of the reaction parameters (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide (Ar-Br)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous, degassed toluene or dioxane

-

Inert gas (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel

Equipment:

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Syringes and needles for inert atmosphere techniques

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Xantphos (0.1 mmol, 10 mol%), and the palladium catalyst (e.g., Pd(OAc)₂ (0.05 mmol, 5 mol%) or Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (5-10 mL) to the Schlenk tube via syringe.

-

Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of steps involving the palladium catalyst.

Caption: General catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

-

Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

-

The reaction should be carried out under an inert atmosphere as some reagents are air-sensitive.

-

Organic solvents are flammable and should be handled with care.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The Buchwald-Hartwig amination is a versatile and indispensable tool for the synthesis of arylamines. The provided protocol offers a robust starting point for the successful C-N coupling of this compound. Researchers should consider the electronic and steric properties of their specific aryl halide and optimize the reaction conditions accordingly to achieve the best results. The successful application of this methodology will facilitate the synthesis of novel and complex molecules for drug discovery and development.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]

- 5. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Methyl 5-amino-6-methoxynicotinate in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-6-methoxynicotinate and its structural analogs are versatile building blocks in medicinal chemistry, particularly in the development of kinase inhibitors. The aminopyridine core is a common scaffold that can be elaborated to target the ATP-binding site of various kinases. This document provides a detailed overview of the application of such compounds in the synthesis of potent and selective kinase inhibitors, with a focus on the synthesis of pyrido[2,3-d]pyrimidine-based inhibitors, a class of compounds known to target several important kinases involved in cell signaling pathways.

General Synthetic Approach

The synthesis of kinase inhibitors using aminonicotinate derivatives often involves the construction of a fused heterocyclic system that mimics the purine core of ATP. A common strategy is the condensation of the amino group with a suitable electrophile to form a pyrimidine ring, which is then further functionalized.

Caption: General synthetic scheme for kinase inhibitors.

Representative Application: Synthesis of a PIM-1 Kinase Inhibitor

This section details a representative protocol for the synthesis of a pyrido[2,3-d]pyrimidine-based inhibitor targeting PIM-1 kinase, a serine/threonine kinase implicated in cancer. While the specific starting material in the cited literature may differ slightly, the general principles and procedures are applicable to syntheses starting from this compound.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

This protocol is adapted from the synthesis of similar bioactive pyrido[2,3-d]pyrimidine derivatives.[1]

Step 1: Acylation of the Aminopyridine

-

To a solution of an o-aminonicotinonitrile derivative (1 equivalent) in a suitable solvent such as dioxane, add an acylating or thioacylating agent (1.1 equivalents).

-

The reaction mixture is then heated under reflux for a specified period (typically 4-6 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is triturated with a non-polar solvent like hexane to afford the crude acylated product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Intramolecular Cyclization

-

The crude acylated intermediate from Step 1 is dissolved in a high-boiling point solvent such as diphenyl ether.

-

The solution is heated to reflux (typically 250-260 °C) for 30-60 minutes to effect intramolecular cyclization.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with a suitable solvent (e.g., ethanol) and dried to yield the desired pyrido[2,3-d]pyrimidine core structure.

Step 3: Functionalization of the Pyrido[2,3-d]pyrimidine Core

Further modifications, such as the introduction of various substituents to enhance potency and selectivity, can be achieved through standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Signaling Pathway

Caption: Simplified PIM-1 kinase signaling pathway.

Quantitative Data

The following table summarizes the biological activity of representative pyrido[2,3-d]pyrimidine derivatives against PIM-1 kinase and cancer cell lines.[1]

| Compound | PIM-1 IC50 (nM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |

| 4 | 11.4 | 0.57 | 1.13 |

| 10 | 17.2 | >10 | >10 |

| 11 | Not Reported | 1.31 | 0.99 |

| Staurosporine | 16.7 | Not Reported | Not Reported |

Experimental Workflow

The overall workflow for the synthesis and evaluation of these kinase inhibitors is outlined below.

Caption: Drug discovery workflow for kinase inhibitors.

Conclusion

This compound and related aminopyridine derivatives are valuable starting materials for the synthesis of a diverse range of kinase inhibitors. The pyrido[2,3-d]pyrimidine scaffold, readily accessible from these precursors, has proven to be a privileged structure in targeting kinases such as PIM-1. The synthetic protocols and biological data presented herein provide a framework for researchers engaged in the discovery and development of novel kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for Cyclization Reactions Involving Methyl 5-amino-6-methoxynicotinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cyclization reactions involving Methyl 5-amino-6-methoxynicotinate, a versatile building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. The following sections detail the synthesis of key intermediates and their subsequent transformation into fused heterocyclic systems, specifically focusing on the preparation of pyrido[2,3-b]pyrazines.

Introduction

This compound is a substituted pyridine derivative that serves as a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The presence of an amino group ortho to a methoxy group, along with a methoxycarbonyl group, offers multiple reactive sites for cyclization reactions. One of the most important applications of this compound is in the synthesis of pyrido[2,3-b]pyrazines, a class of compounds with a wide range of biological activities, including their use as kinase inhibitors and anticancer agents.

While direct cyclization of this compound can be challenging, a more common and effective approach involves its conversion to a more reactive intermediate, Methyl 5,6-diaminonicotinate. This diamino derivative readily undergoes condensation with 1,2-dicarbonyl compounds to afford the desired pyrido[2,3-b]pyrazine core.

Synthesis of Methyl 5,6-diaminonicotinate

The preparation of Methyl 5,6-diaminonicotinate from this compound is a two-step process involving nitration followed by reduction.

Step 1: Nitration of this compound (Hypothetical)

This protocol is a representative procedure based on common nitration methods for aromatic amines and would require optimization for this specific substrate.

Reaction Scheme:

Caption: Nitration of this compound.

Protocol:

-

To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid.

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated product, Methyl 6-amino-5-nitronicotinate, can be collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of Methyl 6-amino-5-nitronicotinate to Methyl 5,6-diaminonicotinate

A reliable method for the reduction of the nitro group to an amine is through catalytic hydrogenation.

Reaction Scheme:

Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of Methyl 5-amino-6-methoxynicotinate with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the palladium-catalyzed cross-coupling of methyl 5-amino-6-methoxynicotinate with various aryl halides, a key transformation in the synthesis of novel compounds with potential therapeutic applications. The provided protocols are based on established literature for structurally similar aminopyridine derivatives and offer a robust starting point for reaction optimization.

Introduction

The synthesis of N-aryl aminopyridines is a cornerstone in medicinal chemistry, as this structural motif is present in a wide array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction allows for the coupling of a broad range of amines with aryl halides and pseudohalides under relatively mild conditions, offering significant advantages over traditional methods like nucleophilic aromatic substitution.[2]

This compound is a valuable building block, and its arylation opens avenues to novel derivatives with potential applications in drug discovery. The products of such reactions, methyl 5-(arylamino)-6-methoxynicotinates, are of interest for their potential as kinase inhibitors and other therapeutic agents.

Reaction Workflow

The general workflow for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below. The process involves the combination of the starting materials with a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent, followed by heating to effect the C-N bond formation.

Tabulated Reaction Conditions and Yields

The following table summarizes reaction conditions for the Buchwald-Hartwig cross-coupling of an analogous substrate, methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate, with various aryl halides. These conditions serve as an excellent starting point for the reaction of this compound.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 |

| 2 | 4-Chlorotoluene | Pd₂(dba)₃ (5) | DavePhos (10) | NaOtBu | Toluene | 110 | 18 | 78 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 92 |

| 4 | 2-Bromopyridine | Pd₂(dba)₃ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 120 | 12 | 65 |

| 5 | 3-Bromoquinoline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-BuOH | 100 | 16 | 72 |

| 6 | 4-Iodobenzonitrile | Pd₂(dba)₃ (5) | BrettPhos (10) | NaOtBu | Toluene | 100 | 8 | 95 |

Experimental Protocol